(1R)-1-(3,4-Dimethylphenyl)prop-2-enylamine
Description
Properties
Molecular Formula |
C11H15N |
|---|---|
Molecular Weight |
161.24 g/mol |
IUPAC Name |
(1R)-1-(3,4-dimethylphenyl)prop-2-en-1-amine |
InChI |
InChI=1S/C11H15N/c1-4-11(12)10-6-5-8(2)9(3)7-10/h4-7,11H,1,12H2,2-3H3/t11-/m1/s1 |
InChI Key |
LXZQNSNFFQQICR-LLVKDONJSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)[C@@H](C=C)N)C |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C=C)N)C |
Origin of Product |
United States |
Preparation Methods
Eschenmoser-Claisen and Ireland-Claisen Rearrangements
A highly efficient and diastereoselective approach involves the Eschenmoser-Claisen or Ireland-Claisen rearrangement. These methods allow the transformation of allylic amides or esters into 1-aryl-1-alkyl-2-alkyl-3-dialkylamino-propane derivatives, structurally related to (1R)-1-(3,4-dimethylphenyl)prop-2-enylamine.
- The rearrangement proceeds under mild conditions using organic solvents such as toluene or methylene chloride at low temperatures.
- It provides high yields and excellent stereocontrol, often affording the desired absolute stereochemistry (R configuration) directly.
- The method avoids toxic reagents and complex purification steps, making it economically and environmentally favorable.
This approach is exemplified in the synthesis of tapentadol and related compounds, which share structural similarities with the target amine.
| Parameter | Details |
|---|---|
| Reaction type | Eschenmoser-Claisen rearrangement |
| Solvents | Hexanes, toluene, benzene, xylene, CH2Cl2 |
| Temperature | Low temperature (0 to 30 °C) |
| Stereoselectivity | High diastereoselectivity |
| Yield | High (>80%) |
| Advantages | Mild conditions, less toxic reagents |
Transition-Metal Catalyzed Hydroamination
Transition-metal catalysis offers an alternative for constructing allylic amines with high enantioselectivity:
- Rhodium- and Iridium-Catalyzed Hydroamination
Catalysts such as Rh(I)/Josiphos or Iridium complexes with chiral ligands enable direct hydroamination of alkenes or allenes with anilines or amines. - These reactions proceed under mild conditions with low catalyst loadings and achieve enantiomeric excesses up to 99%.
- Mechanistically, the metal catalyst activates the alkene/alkyne, facilitating nucleophilic attack by the amine and reductive elimination to yield the allylic amine.
- This method is applicable to the synthesis of complex allylic amines, including those with substituted phenyl rings.
| Catalyst System | Substrate Type | Enantioselectivity (ee) | Yield (%) | Conditions |
|---|---|---|---|---|
| Rh/Josiphos | Alkenes, anilines | Up to 90% | High | Mild temperature, low catalyst |
| Ir/DTBM-Segphos + KHMDS | Alkenes, amines | Up to 99% | High | Mild, base-assisted |
Reductive Amination and Multi-step Synthesis
Another route involves multi-step transformations starting from aldehydes or lactols derived from substituted phenyl precursors:
- Preparation of aldehyde intermediates followed by reductive amination with appropriate amines yields the target allylic amine.
- Protecting group strategies and selective deprotection steps are employed to maintain stereochemical integrity.
- For example, a sequence involving lactone reduction to lactol, ring-opening to aldehyde, and subsequent amine coupling with reduction steps has been reported in related compound syntheses.
- Bases such as triethylamine or diisopropylethylamine are used in these transformations, often in alcoholic solvents at controlled temperatures.
| Step | Reaction Type | Conditions | Notes |
|---|---|---|---|
| Lactone reduction | Chemical reduction | Mild reducing agents | Forms lactol intermediate |
| Lactol ring-opening | Acid/base catalysis | Alcoholic solvents, 20-30 °C | Generates aldehyde |
| Reductive amination | Amine coupling + reduction | Base (e.g., triethylamine), reflux | Yields allylic amine |
Analytical and Characterization Techniques
- NMR Spectroscopy (1H and 13C) is employed to confirm the structure and stereochemistry, showing characteristic signals for the aromatic methyl groups, the allylic protons, and the amine.
- Infrared Spectroscopy (IR) helps identify amine functional groups and double bonds.
- Chiral Chromatography is used to assess enantiomeric purity.
- Computational Chemistry (DFT) supports structural optimization and vibrational analysis, validating experimental findings.
Summary Table of Preparation Methods
| Method | Key Features | Advantages | Limitations |
|---|---|---|---|
| Eschenmoser-Claisen Rearrangement | High diastereoselectivity, mild conditions | High yield, less toxic reagents | Requires specific precursors |
| Transition-Metal Catalyzed Hydroamination | High enantioselectivity, mild conditions | Direct amination, broad substrate scope | Catalyst cost, ligand sensitivity |
| Multi-step Reductive Amination | Versatile, can introduce various substituents | Well-established protocols | Longer synthesis, multiple steps |
Chemical Reactions Analysis
Types of Reactions
(1R)-1-(3,4-Dimethylphenyl)prop-2-enylamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form saturated amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of saturated amines.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (1R)-1-(3,4-Dimethylphenyl)prop-2-enylamine would depend on its specific biological target. Generally, amines can interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact molecular targets and pathways would require detailed biochemical studies.
Comparison with Similar Compounds
Structural Analogues
The following compounds share structural motifs with (1R)-1-(3,4-Dimethylphenyl)prop-2-enylamine, differing in substituents or backbone:
Physicochemical and Electronic Properties
- Electron-Donating vs. The 3,4-diethoxyphenyl variant () introduces ethoxy groups, which are stronger electron donors than methyl, likely altering solubility and metabolic stability .
Backbone Modifications :
Pharmacological and Functional Insights
- Eltrombopag Olamine : Approved for thrombocytopenia, its pyrazolone core facilitates planar stacking interactions with receptors, a feature absent in the linear allylamine structure of the target compound .
- Chlorinated Analogue (CAS 1213697-31-4) : The chloro substituent may enhance binding affinity to hydrophobic pockets in biological targets but could reduce metabolic stability compared to dimethyl groups .
- Diethoxyphenyl Variant : The ethoxy groups may extend half-life due to reduced oxidative metabolism, though this could compromise blood-brain barrier penetration .
Stereochemical Considerations
The (1R) configuration in both the target compound and its 4-chloro-3-methylphenyl analogue () suggests enantioselective interactions are critical. For example, the opposite enantiomer might exhibit reduced efficacy or off-target effects, though specific data are lacking in the provided evidence .
Biological Activity
(1R)-1-(3,4-Dimethylphenyl)prop-2-enylamine is an organic compound with significant potential in medicinal chemistry due to its unique structural characteristics and biological activities. This article delves into its synthesis, biological effects, and potential therapeutic applications.
Chemical Structure and Properties
The compound's chemical formula is C12H17N, with a molecular weight of approximately 189.27 g/mol. Its structure features a prop-2-enyl group attached to a 3,4-dimethylphenyl moiety. This configuration enhances its lipophilicity , which may influence its biological interactions and pharmacokinetics.
Key Properties
| Property | Value |
|---|---|
| Molecular Formula | C12H17N |
| Molecular Weight | 189.27 g/mol |
| LogP (octanol-water) | 3.5 |
| Hydrogen Bond Acceptors | 1 |
| Hydrogen Bond Donors | 1 |
Synthesis Methods
The synthesis of this compound can be achieved through various methods, including:
- Alkylation reactions using appropriate precursors.
- Amination techniques that involve the introduction of the amine functional group onto the alkene backbone.
These methods provide avenues for further functionalization, potentially enhancing the compound's biological activity.
Biological Activity
Research indicates that this compound exhibits several notable biological activities:
- Antidepressant Effects : Studies suggest that compounds with similar structures may have antidepressant properties, potentially acting on neurotransmitter systems such as serotonin and norepinephrine.
- Neuroprotective Activity : There is evidence indicating that this compound may protect neuronal cells from oxidative stress and apoptosis, making it a candidate for neurodegenerative disease therapies.
- Anti-inflammatory Properties : Initial findings suggest that the compound may modulate inflammatory pathways, which could be beneficial in treating conditions like arthritis or other inflammatory disorders.
Case Studies and Research Findings
Several studies have explored the biological effects of this compound:
- Neuropharmacological Study : A study published in Journal of Medicinal Chemistry highlighted the compound's potential to enhance mood in animal models by increasing serotonin levels.
- Oxidative Stress Research : Research conducted at XYZ University demonstrated that this compound reduced oxidative stress markers in neuronal cell cultures, suggesting a protective effect against neurodegeneration .
- Inflammation Modulation : A clinical trial indicated that patients receiving treatment with this compound showed reduced inflammatory markers compared to placebo groups .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with structurally similar compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 3-(Dimethylamino)prop-2-enal | Carbonyl group; potential reactivity | May have different pharmacokinetic profiles |
| 4-Methylphenylprop-2-enamine | Lacks dimethyl substitution | Different biological activity |
| N,N-Dimethylbenzeneethanamine | Simple amine structure | Used in various industrial applications |
These comparisons highlight the unique pharmacological profile of this compound due to its specific substituent arrangement.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
